molecular formula C20H12F3N3O2S2 B2974982 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 1260989-94-3

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Katalognummer: B2974982
CAS-Nummer: 1260989-94-3
Molekulargewicht: 447.45
InChI-Schlüssel: MRNDHQVUBDMJTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 3,5-Difluorophenyl substituent at the 3-position of the pyrimidine ring, introducing electron-withdrawing effects and enhancing metabolic stability.
  • Sulfanyl acetamide linker at the 2-position, providing a flexible spacer for molecular interactions.
  • 4-Fluorophenyl group on the acetamide nitrogen, contributing to lipophilicity and target binding affinity.

The compound’s design leverages fluorination to optimize pharmacokinetic properties, such as membrane permeability and resistance to oxidative metabolism.

Eigenschaften

IUPAC Name

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N3O2S2/c21-11-1-3-14(4-2-11)24-17(27)10-30-20-25-16-5-6-29-18(16)19(28)26(20)15-8-12(22)7-13(23)9-15/h1-9H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNDHQVUBDMJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F2N2O1SC_{18}H_{16}F_2N_2O_1S, with a molecular weight of approximately 356.39 g/mol. The structure includes a thienopyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of various enzymes involved in metabolic pathways, particularly those related to inflammation and cancer proliferation.
  • Receptor Modulation : It has been suggested that this compound might interact with specific G-protein coupled receptors (GPCRs), which play critical roles in signal transduction and cellular responses.

Anticancer Properties

Research indicates that compounds similar to this thienopyrimidine derivative exhibit significant anticancer properties. For instance:

  • In vitro Studies : Various studies have demonstrated that thienopyrimidine derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. Specific IC50 values for related compounds range from 10 µM to 50 µM depending on the cancer type .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity:

  • Cytokine Inhibition : Inhibitors of cyclooxygenase (COX) enzymes have been shown to reduce inflammatory cytokine production. This compound may share similar properties, potentially reducing levels of TNF-alpha and IL-6 in activated macrophages .

Study 1: Antitumor Activity

A recent study evaluated the efficacy of thienopyrimidine derivatives in xenograft models of breast cancer. The results indicated that treatment with these compounds led to a significant reduction in tumor size compared to control groups, highlighting their potential as therapeutic agents .

Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of thienopyrimidine derivatives in models of acute inflammation. The findings revealed that administration significantly decreased edema formation and inflammatory cell infiltration, suggesting a promising avenue for treating inflammatory diseases .

Data Summary Table

Activity TypeMechanismIC50 Values (µM)References
AnticancerApoptosis induction10 - 50
Anti-inflammatoryCytokine inhibitionNot specified
Enzyme inhibitionCOX inhibitionNot specified

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs differing in substituents on the pyrimidine ring or acetamide moiety. Structural variations influence physicochemical properties, binding interactions, and bioactivity.

Compound Name Pyrimidine Substituent Acetamide Substituent Molecular Weight Key Structural Differences vs. Target Compound Potential Implications
Target Compound : 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 3,5-Difluorophenyl 4-Fluorophenyl 461.4 N/A Baseline for comparison; balanced lipophilicity and electronic effects.
Analog 1 : 2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 3,5-Difluorophenyl 2,5-Dimethoxyphenyl 503.5 Methoxy groups replace fluorine on acetamide phenyl. Increased solubility due to methoxy groups; altered hydrogen-bonding capacity.
Analog 2 : 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-Chlorophenyl 2-(Trifluoromethyl)phenyl 495.9 Chlorine on pyrimidine; trifluoromethyl on acetamide. Enhanced electron-withdrawing effects; higher lipophilicity and potential cytotoxicity.
Analog 3 : 2-{[3-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide 2-Fluorophenyl 3-Isopropylphenyl 453.6 Fluorine at pyrimidine 2-position; bulky isopropyl group. Steric hindrance may reduce target binding; increased hydrophobicity.

Structural and Electronic Effects

  • Fluorine vs. Chlorine’s larger atomic size may enhance steric interactions in Analog 2, affecting binding pocket compatibility.
  • Methoxy vs. Fluorine on Acetamide :

    • Analog 1’s 2,5-dimethoxyphenyl group increases polarity compared to the target’s 4-fluorophenyl , likely improving aqueous solubility but reducing membrane permeability .
  • Trifluoromethyl vs. Fluorine :

    • Analog 2’s 2-(trifluoromethyl)phenyl group introduces extreme lipophilicity, which may enhance blood-brain barrier penetration but raise toxicity risks .

Hydrogen Bonding and Crystal Packing

  • highlights that N–H⋯O hydrogen bonds in acetamide derivatives stabilize crystal structures, as seen in compounds like N-(3,4-difluorophenyl)-2-(4-chlorophenyl)acetamide. Similar interactions are expected in the target compound, influencing solid-state stability and solubility .
  • The dihedral angle between aromatic rings (65.2° in ’s analog) affects molecular conformation. Target compound analogs with similar angles may exhibit comparable packing efficiencies .

Q & A

Q. What are the key considerations for optimizing the synthetic yield of this thienopyrimidine acetamide derivative?

Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. Key parameters to optimize include:

  • Solvent choice : Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) are critical for solubility and reactivity, as demonstrated in fluoropyrimidine syntheses .
  • Temperature control : Reactions at 120°C for 16 hours are typical, but shorter durations or lower temperatures may reduce side products.
  • Purification : Column chromatography with gradients of CH₂Cl₂/MeOH (e.g., 50:1) improves purity but may reduce yield due to compound retention on silica .
  • Stoichiometry : A slight excess of nucleophilic agents (e.g., 2-(4-aminophenyl)acetamide) can drive reactions to completion .

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl groups) and sulfur/oxygen connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₀H₁₄F₃N₃O₂S₂ requires exact mass matching).
  • X-ray Crystallography : Single-crystal analysis resolves dihedral angles between aromatic rings (e.g., 65.2° between chlorophenyl and difluorophenyl groups in analogous structures) and hydrogen-bonding networks .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity in related thienopyrimidine derivatives?

Methodological Answer:

  • Case Study : In CK1 inhibitors, replacing 3,5-difluorophenyl with 2,4-dimethoxyphenyl increased potency by 10-fold, likely due to enhanced hydrophobic interactions .
  • SAR Strategy :
    • Electron-withdrawing groups (e.g., -F, -CF₃) improve metabolic stability.
    • Bulkier substituents on the pyrimidine ring may hinder target binding but reduce off-target effects.
  • Experimental Design : Synthesize analogs with systematic substituent changes (e.g., -OCH₃, -Cl) and assay against target enzymes (e.g., kinase inhibition assays).

Q. How can crystallographic data resolve contradictions in reported conformational properties of this compound?

Methodological Answer:

  • Dihedral Angle Analysis : Compare crystal structures of analogs (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) to identify torsional flexibility. In one study, the dihedral angle between aromatic rings was 65.2°, while another reported 83.5° .
  • Hydrogen Bonding : Use software like SHELXL2016 to model intermolecular interactions (e.g., N–H⋯O bonds) that stabilize specific conformations .
  • Statistical Refinement : Apply R-factor and electron density maps to validate atomic positions, reducing model bias .

Q. What experimental approaches address low solubility in biological assays for this hydrophobic compound?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to maintain solubility without denaturing proteins .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target kinases (e.g., CK1) and predict binding affinities.
  • MD Simulations : Run 100-ns simulations to assess conformational stability of ligand-receptor complexes.
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at pyrimidine C4) for activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.